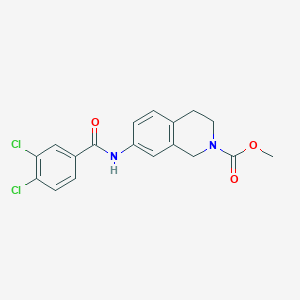

methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

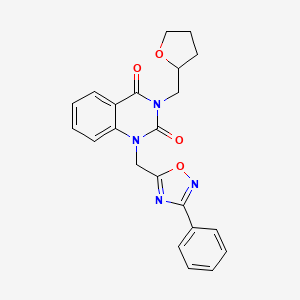

Descripción general

Descripción

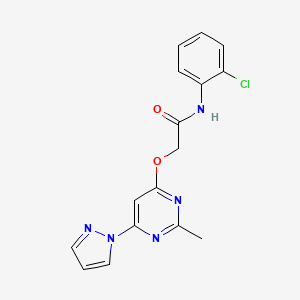

“Methyl 7-(3,4-dichlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The compound also features a carboxylate ester group and a dichlorobenzamido group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoquinoline ring, a bicyclic compound containing a benzene ring fused to a pyridine ring. The dichlorobenzamido group would contribute to the electron-withdrawing nature, potentially affecting the compound’s reactivity.Chemical Reactions Analysis

As for the chemical reactions, it would depend on the specific conditions and reagents used. The compound could potentially undergo reactions typical for isoquinolines, carboxylate esters, and dichlorobenzenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester could make it more polar and potentially increase its solubility in certain solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structural analysis of these compounds, including methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was confirmed by X-ray structural analysis, indicating the importance of structural studies in understanding the properties of similar compounds (Rudenko et al., 2013).

Antiplasmodial Activity

- The synthesis of 7H-Indolo[2,3-c]quinoline through a novel approach starting from commercially available precursors and its selective methylation to yield 5-methyl-5H-indolo[2,3-c]quinoline (Isoneocryptolepine) has been explored. This compound serves as an interesting new lead compound in the search for new antiplasmodial drugs, highlighting the potential medicinal applications of structurally related compounds (Hostyn et al., 2005).

Enantiomerically Pure Tetrahydroisoquinolines

- The synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids and their derivatives, including the synthesis of the alkaloid (+)-corlumine, has been described. This work demonstrates the capability to synthesize enantiomerically pure tetrahydroisoquinolines, which are important groups of alkaloids, showcasing the synthetic versatility of compounds within this family (Huber & Seebach, 1987).

Cytotoxic Activity

- The synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives for their cytotoxic activity have been conducted. These studies offer insights into the potential therapeutic applications of isoquinoline derivatives in cancer treatment, suggesting areas where the compound of interest might find application (Bu et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 7-[(3,4-dichlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKBQIGGQYERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)